molecular formula C11H11F2N3O B11797695 2-(4-Amino-5-(2,6-difluorophenyl)-1H-pyrazol-1-yl)ethanol

2-(4-Amino-5-(2,6-difluorophenyl)-1H-pyrazol-1-yl)ethanol

Cat. No.: B11797695
M. Wt: 239.22 g/mol
InChI Key: QNPWAFFUQPSPHQ-UHFFFAOYSA-N
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Description

2-(4-Amino-5-(2,6-difluorophenyl)-1H-pyrazol-1-yl)ethanol is a chemical compound that features a pyrazole ring substituted with an amino group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-(2,6-difluorophenyl)-1H-pyrazol-1-yl)ethanol typically involves the formation of the pyrazole ring followed by the introduction of the amino and difluorophenyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions. The difluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, often using fluorinated aromatic compounds as starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-(2,6-difluorophenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Amino-5-(2,6-difluorophenyl)-1H-pyrazol-1-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-(2,6-difluorophenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The amino and difluorophenyl groups can enhance binding affinity to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluorophenyl group in 2-(4-Amino-5-(2,6-difluorophenyl)-1H-pyrazol-1-yl)ethanol imparts unique electronic and steric properties, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H11F2N3O

Molecular Weight

239.22 g/mol

IUPAC Name

2-[4-amino-5-(2,6-difluorophenyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C11H11F2N3O/c12-7-2-1-3-8(13)10(7)11-9(14)6-15-16(11)4-5-17/h1-3,6,17H,4-5,14H2

InChI Key

QNPWAFFUQPSPHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=NN2CCO)N)F

Origin of Product

United States

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